Acetyl isogambogic acid
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Overview
Description
Acetyl isogambogic acid is a naturally derived compound from the plant Garcinia hanburyi. It has garnered significant interest in the scientific community due to its potential therapeutic properties, particularly in cancer research. This compound is known for its ability to induce apoptosis and inhibit cell growth in various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl isogambogic acid typically involves the acetylation of isogambogic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl isogambogic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of melanoma and head and neck cancers
Mechanism of Action
The mechanism of action of acetyl isogambogic acid involves the activation of the unfolded protein response and apoptotic pathways. This compound induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response, which ultimately results in apoptosis. The molecular targets include various proteins involved in these pathways, such as ATF2, JNK, and c-Jun .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetyl isogambogic acid is unique due to its potent ability to induce apoptosis and inhibit cell growth at low micromolar concentrations. Compared to similar compounds, it has shown higher efficacy in activating apoptotic pathways and inhibiting cancer cell proliferation .
Properties
Molecular Formula |
C40H46O9 |
---|---|
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(E)-4-[(2S,17S)-12-acetyloxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4,6(11),9,12,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H46O9/c1-21(2)11-10-16-38(9)17-15-27-32(47-38)26(13-12-22(3)4)34-30(33(27)46-24(6)41)31(42)28-19-25-20-29-37(7,8)49-39(35(25)43,40(28,29)48-34)18-14-23(5)36(44)45/h11-12,14-15,17,19,25,29H,10,13,16,18,20H2,1-9H3,(H,44,45)/b23-14+/t25-,29?,38?,39?,40-/m1/s1 |
InChI Key |
REDMIYQFNIRTDF-AKZXAPPFSA-N |
Isomeric SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=C[C@@H]5CC6[C@@]4(O3)C(C5=O)(OC6(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC5CC6C4(O3)C(C5=O)(OC6(C)C)CC=C(C)C(=O)O)CC=C(C)C)C)C |
Synonyms |
acetyl isogambogic acid |
Origin of Product |
United States |
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